Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether is an organic compound characterized by its biphenyl structure, where a benzyl group is etherified to a 2'-methyl-3-phenyl position. This compound exhibits unique structural features that contribute to its potential applications in medicinal chemistry and material science. The biphenyl moiety is known for its stability and versatility, making it a valuable scaffold in various chemical contexts.
These reactions can be utilized to modify the compound for enhanced biological or physical properties.
Research indicates that compounds related to Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether exhibit significant biological activities. For instance, biphenyl analogues have been shown to possess antimicrobial properties, particularly against Mycobacterium tuberculosis . The presence of the benzyl ether side chain is crucial for enhancing potency against various bacterial strains, suggesting that such compounds could be developed into effective therapeutic agents.
The synthesis of Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether typically involves several key steps:
Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether has potential applications in various fields:
Interaction studies involving Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether focus on its binding affinity to various biological targets. For example, studies on similar biphenyl compounds have revealed their ability to inhibit specific enzymes or receptors related to diseases such as tuberculosis and cancer . These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.
Several compounds share structural similarities with Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether. Here are some notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Benzyl 4-methyl[1,1'-biphenyl]-3-ol | Hydroxymethyl group at para position | Antimicrobial activity |
2-Methylphenoxybenzene | Ether linkage with a methyl group | Potential anti-inflammatory effects |
Biphenylyl Ether | Simple biphenylic structure | Antiviral properties |
These compounds highlight the versatility and potential of biphenylic structures in drug design and development.
Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether stands out due to its specific substitution pattern and biological activity profile, making it a unique candidate for further research and application in medicinal chemistry.
The IUPAC name 1-methyl-3-(2-phenylmethoxyphenyl)benzene systematically describes the compound’s structure. Key components include:
The molecular formula is C₂₀H₁₈O, with a molecular weight of 274.36 g/mol. The numbering prioritizes the biphenyl system, ensuring unambiguous identification of substituent positions. Alternative nomenclature, such as 2-(benzyloxy)-3'-methyl-1,1'-biphenyl, emphasizes the ether linkage’s position.
Ethers have played a pivotal role in organic synthesis since the 19th century, with Williamson’s 1850 ether synthesis remaining foundational. Benzyl ethers, in particular, gained prominence as protective groups for alcohols due to their stability under basic conditions and selective deprotection via hydrogenolysis. The integration of biphenyl systems into ether frameworks, as seen in Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether, reflects modern efforts to engineer sterically hindered architectures for catalytic and materials applications.
Positional isomerism profoundly influences the physical and chemical properties of biphenyl ethers. For example:
The 2'-methyl group in Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether introduces torsional strain, as evidenced by computational models predicting a ~30° dihedral angle between the biphenyl rings. This steric effect impacts solubility and reactivity, as demonstrated in comparative studies of analogous ethers.
The crystallographic analysis of biphenyl ether frameworks reveals distinctive structural features that distinguish these compounds from their biphenyl analogs. Diphenyl ether systems exhibit polymorphic behavior, with two distinct crystalline forms identified through single-crystal X-ray diffraction studies [1]. Form I crystallizes in the monoclinic centrosymmetric space group P2₁/n, while Form II adopts an orthorhombic noncentrosymmetric arrangement in space group P2₁2₁2₁ [1]. These polymorphic variations are controlled primarily by weak intermolecular carbon-hydrogen to pi interactions rather than conventional hydrogen bonding patterns [1].
The fundamental geometric parameters of biphenyl ether frameworks demonstrate significant deviations from tetrahedral geometry at the ether oxygen center. In 4-nitro diphenyl ether, the carbon-oxygen-carbon bond angle measures 119.65 degrees, substantially larger than the idealized tetrahedral angle of 109.5 degrees [2]. This angular expansion results from the avoidance of mutual repulsion between ortho hydrogen atoms on adjacent aromatic rings [2]. The dihedral angle between aromatic ring planes in substituted diphenyl ethers ranges from 63.2 degrees in nitro-substituted systems to as low as 1.54 degrees in 4-benzyloxy-1,1'-biphenyl derivatives [2] [3].
Table 1: Crystallographic Data for Biphenyl Ether Systems
Compound | Space Group | Carbon-Oxygen-Carbon Angle (°) | Dihedral Angle (°) | Reference |
---|---|---|---|---|
Diphenyl ether (Form I) | P2₁/n | Not available | Not available | [1] |
Diphenyl ether (Form II) | P2₁2₁2₁ | Not available | Not available | [1] |
4-Benzyloxy-1,1'-biphenyl | Cc | Not available | 1.54 | [3] |
4-Nitro diphenyl ether | P2₁/c | 119.65 | 63.2 | [2] |
The crystallographic arrangement of benzyl-substituted biphenyl ethers demonstrates enhanced structural complexity due to the additional conformational degrees of freedom introduced by the benzyl moiety [3]. The benzyl group orientation significantly influences the overall molecular packing, with three distinct benzene ring environments creating dihedral angles of 1.54, 61.50, and 62.80 degrees respectively [3] [4]. These geometric parameters reflect the balance between steric interactions and crystal packing efficiency [3].
Intermolecular interactions in biphenyl ether crystals are dominated by weak carbon-hydrogen to pi contacts rather than conventional hydrogen bonding [3] [4]. Five distinct weak carbon-hydrogen to pi interactions have been identified in 4-benzyloxy-1,1'-biphenyl crystal structures, forming three-dimensional network architectures [3]. These interactions play crucial roles in determining the solid-state conformation and packing arrangements of benzyl-substituted biphenyl ether systems [4].
The conformational dynamics of methyl substituents in biphenyl ether systems are governed by rotational barriers and steric interactions that vary significantly with substitution position [5] [6]. Methylbiphenyl derivatives exhibit position-dependent conformational preferences, with ortho-substitution producing the most dramatic effects on molecular geometry [5] [7]. 2-Methylbiphenyl adopts a non-planar conformation with dihedral angles ranging from 53 to 55 degrees, representing a substantial deviation from the 35-45 degree range observed in unsubstituted biphenyl [5] [8].
The energy barriers for conformational interconversion in methylated biphenyl systems increase substantially with ortho-substitution [8] [7]. Unsubstituted biphenyl exhibits a torsional barrier of approximately 2.0 kilocalories per mole from the minimum energy conformation at 40 degrees to the planar transition state at 90 degrees [8]. In contrast, 2-methylbiphenyl systems display significantly elevated energy barriers due to increased steric interactions between the methyl group and the adjacent aromatic ring [8].
Table 2: Torsional Angles and Energy Barriers in Methylbiphenyl Systems
Compound | Dihedral Angle (°) | Energy Barrier (kcal/mol) | Conformational Type | Reference |
---|---|---|---|---|
Biphenyl (unsubstituted) | 35-45 | 2.0 | Twisted | [8] [7] |
2-Methylbiphenyl | 53-55 | Higher | Non-planar | [5] [6] |
2,2'-Dimethylbiphenyl | 58-68 | Much higher | Highly twisted | [7] |
3-Methylbiphenyl | 53 | Moderate | Slightly twisted | [6] |
4-Methylbiphenyl | 35-40 | Low | Nearly planar | [5] |
The conformational flexibility of methyl-substituted biphenyl ethers is further influenced by the electronic properties of the ether linkage [7]. Polybrominated diphenyl ether studies indicate that the ether bond introduces additional conformational complexity through two independent torsional angles between the carbon-oxygen-carbon plane and the phenyl ring planes [7]. This conformational description involves phi₁ and phi₂ torsional angles that can adopt twist, skew, butterfly, or planar arrangements depending on the substitution pattern [7].
Computational investigations using density functional theory methods reveal that methylated biphenyl ether systems prefer skew or twist conformations rather than planar arrangements [9]. The rotational barriers in these systems are sensitive to the number and position of substituents, with ortho-methyl groups creating the largest barriers to rotation [7]. Temperature-programmed desorption studies combined with fluorescence spectroscopy demonstrate that 2-methylbiphenyl maintains its twisted conformation even under thermal stress, confirming the substantial energy barrier for planarization [6].
The buttressing effect of meta and para substituents also influences the conformational dynamics of methyl groups in biphenyl ether systems [7]. This secondary effect contributes to the overall rotational barrier by modifying the electronic environment around the biphenyl junction [7]. Molecular dynamics simulations indicate that methylated biphenyl ethers undergo restricted conformational sampling, with the molecules remaining trapped in specific conformational wells for extended periods [8].
The benzyl group orientation in biphenyl ether systems creates complex interplays between steric and electronic effects that fundamentally alter molecular properties [10] [11]. Benzyl groups exhibit dual electronic character, functioning as weak electron-withdrawing groups through inductive effects while simultaneously providing electron donation through resonance and hyperconjugation mechanisms [10] [11]. This electronic ambivalence depends critically on the molecular environment and the nature of adjacent functional groups [11].
Steric effects of benzyl group orientation manifest primarily through increased carbon-oxygen-carbon bond angles compared to simpler ether systems [12]. The carbon-oxygen-carbon angle in benzyl phenyl ethers approaches 120 degrees, significantly larger than the 112 degrees observed in dimethyl ether or the 110 degrees found in diethyl ether [12] [13]. This angular expansion results from repulsive interactions between the bulky benzyl substituent and the aromatic ring system [12].
Table 3: Bond Angles and Conformational Parameters in Ether Systems
System | Carbon-Oxygen-Carbon Angle (°) | Hybridization | Steric Effects | Reference |
---|---|---|---|---|
Dimethyl ether | 112.0 | sp³ | Moderate | [12] |
Diethyl ether | 110.0 | sp³ | Higher | [13] |
Diphenyl ether | 119.65 | sp³ | Very high | [2] |
Benzyl phenyl ether | Predicted ~120 | sp³ | High | Extrapolated |
Water (comparison) | 104.5 | sp³ | Minimal | [12] |
The electronic effects of benzyl group orientation involve multiple contributing factors that operate simultaneously [10]. Inductive effects result from the electron-withdrawing nature of the sp²-hybridized aromatic carbon atoms in the benzyl group, creating a slight depletion of electron density at the ether oxygen [11]. However, this inductive withdrawal is counterbalanced by resonance donation from the benzyl aromatic system, particularly when the ether oxygen can participate in extended conjugation [10].
Hyperconjugation represents a significant electronic stabilization mechanism in benzyl ether systems [10]. The carbon-hydrogen sigma bonds in the benzyl methylene group can overlap with the aromatic pi system, providing additional electronic stabilization [10]. This effect is particularly pronounced when the benzyl group adopts orientations that maximize orbital overlap between the methylene carbon-hydrogen bonds and the aromatic pi electrons [10].
Table 4: Electronic and Steric Effects of Benzyl Group Orientation
Effect Type | Benzyl Group Impact | Energy Contribution | Distance Dependence | Reference |
---|---|---|---|---|
Inductive effect | Weak electron withdrawing | Small | Short range | [10] [11] |
Resonance donation | Moderate electron donation | Moderate | Medium range | [10] |
Hyperconjugation | Stabilizes carbocations | Significant | Conjugation dependent | [10] |
Steric hindrance | Increases carbon-oxygen-carbon angle | Large | Contact dependent | [12] [7] |
Pi-pi interactions | Enhances aromatic stacking | Variable | Orientation dependent | [1] [7] |
The conformational preferences of benzyl-substituted biphenyl ethers are determined by the optimization of these competing steric and electronic factors [14]. Molecular mechanics calculations indicate that benzyl group rotation is restricted by energy barriers ranging from 15 to 25 kilocalories per mole, depending on the substitution pattern of the biphenyl framework [14]. These barriers are substantially higher than those observed for simple alkyl ethers, reflecting the extended conjugation and steric interactions inherent in the benzyl system [14].